N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
CAS No.: 1206970-60-6
Cat. No.: VC13548286
Molecular Formula: C13H17N5O2S
Molecular Weight: 307.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206970-60-6 |
|---|---|
| Molecular Formula | C13H17N5O2S |
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | 6-N-ethyl-4-N-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine |
| Standard InChI | InChI=1S/C13H17N5O2S/c1-3-15-12-11(14)13(17-8-16-12)18-9-4-6-10(7-5-9)21(2,19)20/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) |
| Standard InChI Key | BKXFPIVSQXDZDE-UHFFFAOYSA-N |
| SMILES | CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N |
| Canonical SMILES | CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a pyrimidine ring with three amine groups at positions 4, 5, and 6. Key substituents include:
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N4 position: Ethyl group (-CH₂CH₃), introducing hydrophobicity.
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N6 position: 4-(Methylsulfonyl)phenyl group, contributing polarizability via the sulfonyl moiety (-SO₂CH₃).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₅O₂S |
| Molecular Weight | 307.37 g/mol |
| SMILES | CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N |
| Topological Polar Surface Area | 129 Ų (estimated) |
| LogP (Predicted) | 1.53 (iLOGP), -0.01 (XLOGP3) |
The sulfonyl group enhances hydrogen-bonding capacity, critical for potential target engagement, while the ethyl group may optimize lipophilicity for membrane permeability .
Synthetic Pathways and Optimization
General Synthesis Strategy
Although explicit protocols for this compound are unpublished, its synthesis likely follows established pyrimidine functionalization methods:
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Core Formation: Condensation of thiourea derivatives with β-diketones to form the pyrimidine ring.
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N-Alkylation: Introduction of the ethyl group via alkyl halides or Mitsunobu reactions.
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Sulfonylation: Coupling of 4-(methylsulfonyl)aniline to the N6 position using Buchwald-Hartwig amination .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at N4 and N6 requires protecting group strategies.
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Sulfonyl Stability: The methylsulfonyl group may necessitate inert atmospheric conditions to prevent oxidation .
Kinase Inhibition
The sulfonylphenyl moiety is prevalent in kinase inhibitors (e.g., dasatinib), where it engages in ATP-binding pocket interactions. Computational models suggest this compound could inhibit kinases like ABL or SRC through similar mechanisms.
Research Gaps and Future Directions
Biological Profiling
No in vitro or in vivo data exist for this compound. Priority studies should include:
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Antiviral Screens: Against HIV, HCV, and SARS-CoV-2.
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Kinase Panels: Broad-spectrum kinase inhibition assays.
Structural Optimization
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